LCL521

Übersicht

Beschreibung

LCL-521 ist eine chemische Verbindung, die für ihre inhibitorischen Wirkungen auf saure Ceramidase und lysosomale saure Sphingomyelinase bekannt ist. Diese Enzyme sind am Metabolismus von Sphingolipiden beteiligt, die essentielle Bestandteile von Zellmembranen sind und wichtige Rollen bei der Zellsignalisierung und Apoptose spielen .

Wissenschaftliche Forschungsanwendungen

LCL-521 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen verwendet, um die Mechanismen und die Kinetik dieser Prozesse zu untersuchen.

Biologie: In der Zellbiologieforschung eingesetzt, um die Rollen von Sphingolipiden in der Zellsignalisierung und Apoptose zu untersuchen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Krebsbehandlung, insbesondere bei der Hemmung der Proliferation von Krebszellen und der Induktion des Zellzyklusarrests

Wirkmechanismus

LCL-521 übt seine Wirkungen aus, indem es saure Ceramidase und lysosomale saure Sphingomyelinase hemmt. Diese Enzyme sind am Abbau von Sphingolipiden beteiligt, die essentielle Bestandteile von Zellmembranen sind. Durch die Hemmung dieser Enzyme stört LCL-521 den Sphingolipid-Metabolismus, was zur Anhäufung von Ceramiden und anderen Sphingolipid-Metaboliten führt. Diese Störung kann den Zellzyklusarrest und die Apoptose in Krebszellen induzieren, was LCL-521 zu einem potenziellen therapeutischen Mittel für die Krebsbehandlung macht .

Wirkmechanismus

Target of Action

The primary target of [(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate, also known as LCL521, is the enzyme acid ceramidase (ACDase) . ACDase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide to sphingosine and free fatty acid . This enzyme is recognized as a potential therapeutic target for cancer .

Mode of Action

This compound inhibits ACDase by targeting it to the lysosome . This is achieved through the design of a lysosomotropic N, N-dimethyl glycine (DMG)-conjugated B13 prodrug, this compound . The efficient delivery of B13 to the lysosome results in augmented effects of this compound on cellular ACDase . This translates functionally into enhanced inhibition of cell proliferation .

Biochemical Pathways

This compound affects the sphingolipid metabolism pathway . By inhibiting ACDase, this compound prevents the hydrolysis of ceramide to sphingosine and free fatty acid . This leads to an increase in the levels of pro-apoptotic sphingolipid ceramide, which is more critical in promoting the death of cells than the reduction in the availability of pro-survival acting sphingosine-1 phosphate .

Pharmacokinetics

It is known that this compound is a prodrug form of b13, designed for efficient and targeted delivery to the lysosome . This suggests that the compound has been designed to optimize its bioavailability and effectiveness.

Action Environment

It is known that this compound is designed for lysosomal targeting , suggesting that the lysosomal environment within cells is crucial for its action

Biochemische Analyse

Biochemical Properties

LCL521 interacts with acid ceramidase (ACDase), a lysosomal enzyme that catalyzes the hydrolysis of ceramide to sphingosine and free fatty acid . The interaction with ACDase results in the inhibition of the enzyme, leading to an increase in ceramide levels . This increase in ceramide levels is associated with a decrease in cell survival .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances the direct tumor cell killing effect of photodynamic therapy (PDT) treatment . This is achieved by increasing the levels of pro-apoptotic sphingolipid ceramide, which is more critical in promoting the death of PDT-treated cells than the reduction in the availability of pro-survival acting sphingosine-1 phosphate .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the cellular stress signaling network . This interaction results in the inhibition of key elements of these pathways, markedly influencing the adjuvant effect of this compound on the PDT response . Particularly effective was the inositol-requiring element-1 (IRE1) kinase inhibitor STF-083010 that dramatically enhanced the killing of cells treated with PDT plus this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on the effects of this product over time. After only 24 hours of incubation, a low dose of this compound clearly induced G1 cell cycle arrest with a marked decrease of cells in S phase . When the concentration reached a higher dose range (>5μM), subG0/1 is elevated, which is clearly an induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Treatment of tumor-bearing mice with this compound significantly decreased MDSC accumulation in vivo . This suggests that this compound may have potential therapeutic applications in the treatment of cancer.

Metabolic Pathways

This compound is involved in the sphingolipid metabolism pathway . It inhibits the enzyme acid ceramidase, leading to an increase in ceramide levels . Ceramide is a key player in intracellular signal transduction and plays a crucial role in the regulation of cell death .

Transport and Distribution

This compound targets lysosomes, which are membrane-bound organelles found in nearly all animal cells . By targeting the lysosome, this compound enhances the delivery of B13 to the lysosome, resulting in augmented effects on cellular acid ceramidase .

Subcellular Localization

The subcellular localization of this compound is primarily in the lysosome . This localization is crucial for its function as it allows for the efficient delivery of B13 to the lysosome, resulting in augmented effects on cellular acid ceramidase .

Vorbereitungsmethoden

Die Synthese von LCL-521 umfasst mehrere Schritte, beginnend mit der Herstellung der Mutterlauge. Typischerweise werden 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO) gelöst, um eine Konzentration von 40 mg/mL zu erreichen . Die Verbindung wird dann gereinigt und charakterisiert, um ihre Reinheit und Wirksamkeit zu gewährleisten. Industrielle Produktionsverfahren können diese Verfahren unter Beibehaltung strenger Qualitätskontrollmaßnahmen zur Gewährleistung von Konsistenz und Reinheit skalieren .

Analyse Chemischer Reaktionen

LCL-521 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes. .

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von LCL-521 zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Vergleich Mit ähnlichen Verbindungen

LCL-521 ist strukturell verwandt mit anderen Inhibitoren der sauren Ceramidase, wie z. B. LCL-805. Beide Verbindungen hemmen die saure Ceramidase und haben eine nachgewiesene Antitumorwirksamkeit. LCL-521 ist einzigartig in seiner Fähigkeit, die Sphingosin- und Sphingosin-1-Phosphat-Spiegel in Zelllinienmodellen von menschlichem Krebs zu reduzieren . Andere ähnliche Verbindungen sind B13 und seine Analoga, die ebenfalls auf den Sphingolipid-Metabolismus abzielen, aber unterschiedliche Wirkmechanismen und therapeutische Potentiale haben können .

Referenzen

Biologische Aktivität

LCL521, a potent inhibitor of acid ceramidase (ACDase), has garnered attention in cancer research due to its significant biological activities, particularly in modulating sphingolipid metabolism and inducing cell death in various cancer cell lines. This article synthesizes findings from multiple studies, highlighting this compound's mechanisms of action, dose-dependent effects, and potential therapeutic applications.

This compound operates primarily by inhibiting ACDase, an enzyme crucial for the hydrolysis of ceramide into sphingosine. This inhibition results in altered sphingolipid profiles within cells, which can lead to apoptosis and other forms of cell death. The compound is characterized as a lysosomotropic agent, meaning it preferentially accumulates in lysosomes, where ACDase activity is prominent.

Key Findings:

- Inhibition of ACDase : this compound effectively inhibits ACDase activity in a dose-dependent manner. At low concentrations (1 μM), it transiently decreases ACDase levels; however, higher concentrations (10 μM) lead to more profound changes in sphingolipid levels, including a decrease in sphingosine and an increase in ceramide .

- Impact on Sphingolipid Metabolism : The compound not only inhibits ACDase but also affects dihydroceramide desaturase (DES-1), further influencing sphingolipid metabolism. This dual action can enhance the accumulation of toxic metabolites within cancer cells .

Dose-Dependent Effects

The biological activity of this compound is notably influenced by both the concentration used and the duration of exposure.

| Concentration (μM) | Effect on ACDase | Effect on Sphingolipids | Cellular Response |

|---|---|---|---|

| 1 | Transient inhibition | Minor changes | Short-term apoptosis |

| 10 | Profound inhibition | Increased ceramide | Enhanced apoptosis |

As seen from the table, lower doses yield temporary effects while higher doses result in sustained alterations to lipid metabolism and cellular responses.

Case Studies

Several studies have investigated the effects of this compound across different cancer types:

- Breast Cancer (MCF7 Cells) : Research demonstrated that this compound treatment led to significant apoptosis in MCF7 cells through the modulation of sphingolipid levels. The study emphasized the importance of timing and dosage for maximizing therapeutic efficacy .

- Acute Myeloid Leukemia (AML) : In another study focusing on AML cells, this compound exhibited potent anti-leukemic effects by inducing cell death pathways linked to mitochondrial dysfunction and oxidative stress. This highlights its potential as an adjunct therapy for leukemia treatment .

- Photodynamic Therapy (PDT) Enhancement : this compound has been explored as an adjuvant to PDT in squamous cell carcinoma models. The combination therapy showed enhanced tumor reduction compared to PDT alone, suggesting that ACDase inhibition may sensitize tumors to photodynamic agents .

Eigenschaften

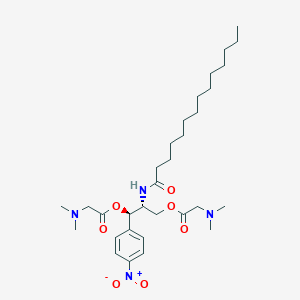

IUPAC Name |

[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N4O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36)/t27-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWWJORIPQKJFW-DLFZDVPBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.